
2-(3-Aminopropyl)-6-chloroisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopropil)-6-cloroisoindolin-1-ona es un compuesto químico que pertenece a la clase de las isoindolinonas. Las isoindolinonas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. La presencia del grupo 3-aminopropil y el sustituyente cloro en el anillo isoindolinona confiere propiedades químicas únicas a este compuesto, lo que lo convierte en un tema de interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Aminopropil)-6-cloroisoindolin-1-ona suele implicar los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 6-cloroisoindolin-1-ona.
Reacción de aminación: La 6-cloroisoindolin-1-ona se somete entonces a una reacción de aminación con 3-aminopropilamina. Esta reacción se lleva a cabo normalmente en presencia de un catalizador adecuado y en condiciones de temperatura controlada para asegurar la formación selectiva del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(3-Aminopropil)-6-cloroisoindolin-1-ona puede implicar:
Reactores por lotes o de flujo continuo: Estos reactores permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.
Pasos de purificación: El producto bruto se purifica utilizando técnicas como la recristalización, la cromatografía o la destilación para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-Aminopropil)-6-cloroisoindolin-1-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo implicando el uso de agentes reductores como el borohidruro de sodio.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como las aminas o los tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.
Sustitución: Las reacciones de sustitución nucleófila suelen requerir la presencia de una base, como el hidróxido de sodio, y se llevan a cabo en disolventes polares como el dimetilsulfóxido (DMSO).
Principales productos formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de derivados de isoindolinona reducidos.
Sustitución: Formación de derivados de isoindolinona sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
2-(3-Aminopropil)-6-cloroisoindolin-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Aminopropil)-6-cloroisoindolin-1-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar en función de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
3-Aminopropiltrietoxisilano: Un aminosilano utilizado en la funcionalización de superficies y en la ciencia de los materiales.
N-(3-Aminopropil)-2-nitrobenzenamina: Conocido por sus interacciones con la acetiltransferasa de histonas.
Singularidad
2-(3-Aminopropil)-6-cloroisoindolin-1-ona es única debido a sus características estructurales específicas, como el sustituyente cloro y el núcleo isoindolinona. Estas características confieren una reactividad química y una actividad biológica distintas, que la diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
2-(3-aminopropyl)-6-chloro-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-2-8-7-14(5-1-4-13)11(15)10(8)6-9/h2-3,6H,1,4-5,7,13H2 |
Clave InChI |
BNVOINWHQBNWTI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)Cl)C(=O)N1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)
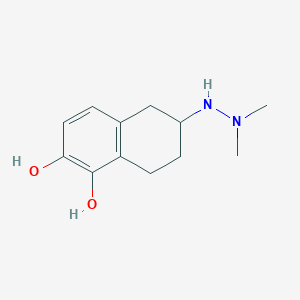
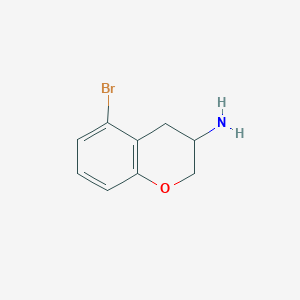
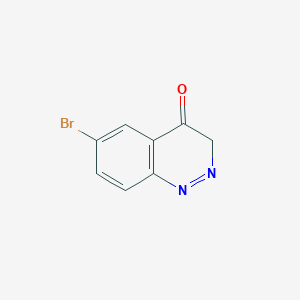


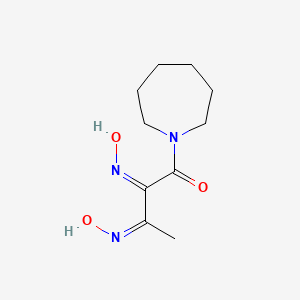
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
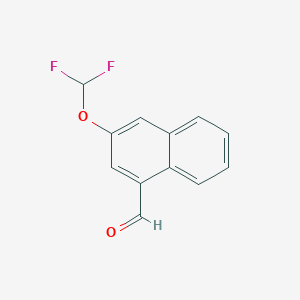
![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)


